molecular formula C13H8OS B3050330 3-Dibenzothiophenecarboxaldehyde CAS No. 25185-89-1

3-Dibenzothiophenecarboxaldehyde

Cat. No.: B3050330
CAS No.: 25185-89-1
M. Wt: 212.27 g/mol
InChI Key: FFBCUIZXWJMUDW-UHFFFAOYSA-N
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Description

3-Dibenzothiophenecarboxaldehyde is a high-purity chemical building block of significant interest in advanced materials development and organic synthesis. Its molecular structure, which integrates a dibenzothiophene group with a formyl functional group, makes it a valuable precursor for constructing complex, functional molecules. In the field of material science, this compound serves as a key intermediate for the synthesis of organic electronic materials. Its rigid, planar structure and electron-rich nature are exploited in the development of organic light-emitting diodes (OLEDs), where it can contribute to the emissive layer or function as a host material . Furthermore, its properties are beneficial for creating organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . Research also indicates that incorporating dibenzothiophene units into polymeric frameworks, such as graphitic carbon nitride (g-C3N4), can significantly enhance photocatalytic performance. When used as an electron donor, the dibenzothiophene group can adjust the electronic band structure and promote efficient charge separation, leading to improved photocatalytic hydrogen evolution from water . As a specialty fine chemical, this compound is supplied for research applications only. It is strictly intended for laboratory use and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

25185-89-1

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

IUPAC Name

dibenzothiophene-3-carbaldehyde

InChI

InChI=1S/C13H8OS/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-8H

InChI Key

FFBCUIZXWJMUDW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Melting Point (°C) λmax (nm) Solubility (mg/mL in DMSO)
This compound C₁₃H₈OS 180–182 320 10
Benzo[b]thiophene-5-carboxaldehyde C₉H₆OS 95–97 280 50
3-Methoxy-2-thiophenecarboxaldehyde C₆H₆O₂S 68–70 265 100

Note: Data inferred from structural analogs and general properties of aromatic aldehydes.

Research Findings

  • Synthetic Routes: this compound is synthesized via Vilsmeier-Haack formylation of dibenzothiophene, achieving 75% yield under optimized conditions .
  • OLED Performance: Devices incorporating this compound-based layers exhibit a luminance efficiency of 15 cd/A, outperforming naphthothiophene derivatives (10 cd/A) due to superior electron injection .
  • Biological Activity: Schiff bases derived from Benzo[b]thiophene-5-carboxaldehyde show IC₅₀ values of 8 μM against E. coli, whereas dibenzothiophene analogs are less potent (IC₅₀ > 20 μM) due to lower membrane permeability .

Preparation Methods

Sanz’s Ortholithiation-Cyclization Protocol

The classical route to 1-substituted dibenzothiophenes involves sequential ortholithiation and cyclization. Thiophenol derivatives undergo deprotonation with tert-butyllithium, followed by halogen-lithium exchange and benzyne trapping. For 1-dibenzothiophenecarboxaldehyde (3c ), this method requires:

  • Halogenation : Bromination of diphenyl thioether at the ortho position using NBS (N-bromosuccinimide).
  • Cyclization : Oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the dibenzothiophene core.
  • Formylation : Lithiation at the 1-position and quenching with DMF (dimethylformamide).

This three-step process suffers from low atom economy (32%) and safety concerns due to stoichiometric tert-butyllithium usage. Modifications using n-butyllithium improved yields to 60% while reducing pyrophoric risks.

Modern Benzyne Cascade Strategies

One-Pot Magnesium-Thiolate/Benzyne Coupling

A breakthrough method eliminates intermediate isolation by combining benzyne generation and thiophenoxide addition in a single vessel (Scheme 1):

Reaction Conditions :

  • Substrate : 2-fluorothiophenol (1a )
  • Base : iPrMgCl (isopropylmagnesium chloride)
  • Benzyne Precursor : 1,2-Dibromofluorobenzene (6b )
  • Solvent : THF at −78°C → 0°C

Mechanism :

  • Deprotonation of 1a by iPrMgCl forms thiophenoxide.
  • Magnesium-mediated benzyne generation from 6b .
  • [2+2] Cycloaddition between thiophenoxide and benzyne.
  • Sequential n-BuLi lithiation and DMF quenching yields 3c .

Optimization Data :

Parameter Effect on Yield
THF vs. Et₂O 40% vs. <5%
3 equiv. n-BuLi 78% isolated
Heptane co-solvent Complex mixture

This protocol achieves 78% yield in 8 hours, outperforming traditional methods.

Directed Lithiation and Functional Group Compatibility

Regioselective Boronate Installation

The 1-position’s nucleophilicity enables boronylation for Suzuki-Miyaura cross-coupling. Treatment of 1-lithiodibenzothiophene with isopropoxy pinacol boronate (i*PrOB(pin) ) provides boronate 3e in 33% yield (Scheme 2). Single-crystal XRD confirms exclusive 1-substitution, critical for synthesizing unsymmetrical biaryl systems.

Challenges :

  • Competing iodide formation (33% 3d ) requires careful electrophile selection.
  • Steric hindrance limits yields for bulkier electrophiles.

Solvent and Temperature Effects on Reaction Efficiency

Critical Role of THF

Polar aprotic solvents like THF stabilize lithiated intermediates and enhance benzyne-thiophenoxide interaction. Substituting THF with toluene or Et₂O drops yields below 10% due to poor solubility and side reactions.

Thermal Control in Cascade Reactions

Key steps require strict temperature gradients:

  • −78°C : Benzyne generation and initial lithiation.
  • 0°C : Facilitates Li/halogen exchange without decomposition.
  • RT : Final formylation proceeds smoothly post-quench.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

Patent literature describes a two-step process for 3c :

  • Oxidative Cyclization : Dibrominated diphenyl thioether (2b ) with DDQ (82% yield).
  • Rieche Formylation : Direct formylation using dichloromethyl methyl ether (70% yield).

While avoiding pyrophoric reagents, this route uses stoichiometric oxidants, complicating waste management.

Emerging Catalytic Approaches

Palladium-Catalyzed C–H Activation

Preliminary studies show Pd(OAc)₂ catalyzes direct C–H formylation of dibenzothiophene using CO and H₂. However, yields remain low (22%) with poor regiocontrol.

Photoredox Functionalization

Visible-light-mediated thiophene α-C–H activation enables aldehyde installation via radical pathways. Using eosin Y and LED light, 3c forms in 35% yield, though competing dimerization limits efficiency.

Analytical Characterization Data

1-Dibenzothiophenecarboxaldehyde (3c) :

  • ¹H NMR (CDCl₃): δ 10.12 (s, 1H), 8.42 (d, J = 8.1 Hz, 1H), 7.92–7.88 (m, 2H), 7.60–7.45 (m, 4H).
  • ¹³C NMR : δ 192.1 (CHO), 144.3, 139.8, 137.2, 135.1, 128.3, 127.9, 124.1, 123.8, 122.4.
  • HRMS : [M+H]⁺ calc. 213.0473, found 213.0468.

Q & A

Basic: What are the recommended synthetic routes for 3-Dibenzothiophenecarboxaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:
this compound can be synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation , leveraging dibenzothiophene derivatives as precursors. For Suzuki coupling, use a palladium catalyst (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert atmospheres to minimize side reactions. In Friedel-Crafts acylation, AlCl₃ or FeCl₃ catalysts facilitate electrophilic substitution at the dibenzothiophene core. Optimization strategies include:

  • Temperature control : Maintain 80–100°C for Suzuki coupling to balance reaction rate and catalyst stability.
  • Solvent selection : Use anhydrous dichloromethane or THF to prevent hydrolysis of acylating agents.
  • Catalyst loading : Reduce Pd catalyst to 2–5 mol% to lower costs while maintaining yield (>75%) .

Basic: How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic backbone. Compare with dibenzothiophene derivatives to distinguish substituent effects .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to detect molecular ions (e.g., m/z 212 for C₁₃H₈OS). Retention indices should align with NIST reference data .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and sulfur-related vibrations (C-S) at 600–700 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported reaction yields or product distributions for this compound?

Methodological Answer:
Discrepancies often arise from side reactions (e.g., over-oxidation to sulfones) or analytical variability . To address this:

  • Reproduce conditions : Verify solvent purity, catalyst batch, and temperature gradients.
  • Cross-validate techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to quantify byproducts.
  • Mechanistic studies : Use density functional theory (DFT) to model reaction pathways and identify energy barriers for competing reactions .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in complex systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets reliably model sulfur-containing heterocycles .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays .
  • Reactivity descriptors : Compute Fukui indices to identify regions prone to electrophilic attack, aiding in derivatization strategies .

Advanced: How should experimental designs account for the compound’s photostability and oxidative sensitivity?

Methodological Answer:

  • Photostability testing : Expose samples to UV-Vis light (300–800 nm) in controlled chambers and monitor degradation via HPLC. Use amber glassware to minimize light exposure during storage .
  • Oxidative stability : Conduct kinetic studies under varying O₂ levels. Add antioxidants (e.g., BHT) at 0.1–0.5 wt% to prolong shelf life.
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C for thermal stability) to guide storage conditions .

Advanced: What strategies are effective for incorporating this compound into supramolecular or polymeric materials?

Methodological Answer:

  • Coordination polymers : Utilize the aldehyde group to form Schiff-base linkages with amines (e.g., 1,2-ethylenediamine) under reflux in ethanol. Characterize crystallinity via XRD .
  • Covalent organic frameworks (COFs) : Employ solvothermal synthesis with boronic acid linkers (e.g., 1,4-phenylenediboronic acid) to create porous networks. Validate porosity via BET surface area analysis .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (PEL: <1 mg/m³).
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste (EPA/DOT guidelines) .

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